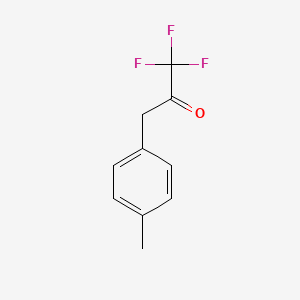

3-(4-Methylphenyl)-1,1,1-trifluoro-2-propanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(4-Methylphenyl)-1,1,1-trifluoro-2-propanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a trifluoromethyl group attached to a propanone backbone, with a 4-methylphenyl substituent

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylphenyl)-1,1,1-trifluoro-2-propanone typically involves the reaction of 4-methylacetophenone with trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:

[ \text{4-Methylacetophenone} + \text{Trifluoroacetic anhydride} \xrightarrow{\text{AlCl}_3} \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances safety.

Analyse Des Réactions Chimiques

Types of Reactions

3-(4-Methylphenyl)-1,1,1-trifluoro-2-propanone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products Formed

Oxidation: 4-Methylbenzoic acid or other oxidized derivatives.

Reduction: 3-(4-Methylphenyl)-1,1,1-trifluoro-2-propanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

3-(4-Methylphenyl)-1,1,1-trifluoro-2-propanone has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: Used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 3-(4-Methylphenyl)-1,1,1-trifluoro-2-propanone involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The ketone group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or activation of biological pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Methylacetophenone: Lacks the trifluoromethyl group, resulting in different chemical properties.

1,1,1-Trifluoro-2-propanone: Lacks the 4-methylphenyl group, leading to different reactivity and applications.

4-Methylbenzoyl chloride: Contains a similar aromatic ring but different functional groups.

Uniqueness

3-(4-Methylphenyl)-1,1,1-trifluoro-2-propanone is unique due to the presence of both the trifluoromethyl and 4-methylphenyl groups, which confer distinct chemical and physical properties. These properties make it a valuable compound for various applications in research and industry.

Activité Biologique

3-(4-Methylphenyl)-1,1,1-trifluoro-2-propanone, commonly referred to as a trifluoromethyl ketone, is a compound of significant interest due to its unique structural properties and biological activities. The trifluoromethyl group enhances lipophilicity and biological interactions, making this compound a valuable subject for research in medicinal chemistry and pharmacology.

The molecular formula of this compound is C11H10F3O, with a molecular weight of approximately 224.19 g/mol. The presence of both a trifluoromethyl group and a 4-methylphenyl group contributes to its distinct chemical reactivity and biological activity.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. The trifluoromethyl group increases the compound's lipophilicity, allowing it to effectively cross cellular membranes. The ketone functional group can form hydrogen bonds with active sites on enzymes or receptors, which may lead to the modulation of biological pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Neuroprotective Effects : Studies have shown that trifluoromethyl ketones can protect cerebellar granule neurons from apoptosis induced by low potassium levels. This suggests potential applications in neurodegenerative diseases .

- Anticancer Properties : The compound has been investigated for its role in inhibiting specific kinases involved in cancer progression. For instance, it has been noted as a weak inhibitor of PKMYT1, a kinase implicated in the DNA damage response in certain cancers .

- Enzyme Inhibition : The compound has been used in studies examining enzyme inhibition and protein-ligand interactions. Its ability to modulate enzyme activity makes it a candidate for drug development targeting various diseases .

Case Study 1: Neuroprotection

In a study assessing the neuroprotective effects of trifluoromethyl ketones on cerebellar granule neurons, it was found that these compounds significantly reduced apoptosis rates at specific concentrations. This research highlights the potential of this compound in treating conditions like Alzheimer's disease .

Case Study 2: Cancer Inhibition

Another investigation focused on the inhibition of PKMYT1 by various analogs of trifluoromethyl ketones. While this compound demonstrated weaker inhibitory effects compared to other derivatives, it provided insights into structure-activity relationships that could guide future drug design efforts against cancer cells with CDK1 dysregulation .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds.

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-Methylacetophenone | Structure | Lacks trifluoromethyl; different reactivity |

| 1,1,1-Trifluoro-2-propanone | Structure | Similar reactivity but without the aromatic ring |

| 4-Methylbenzoyl chloride | Structure | Similar aromatic structure; different functional groups |

Propriétés

IUPAC Name |

1,1,1-trifluoro-3-(4-methylphenyl)propan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O/c1-7-2-4-8(5-3-7)6-9(14)10(11,12)13/h2-5H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRNIGRXLWIIPRH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30453848 |

Source

|

| Record name | 1,1,1-Trifluoro-3-(4-methylphenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75199-80-3 |

Source

|

| Record name | 1,1,1-Trifluoro-3-(4-methylphenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.